molecular formula C21H25ClFN3O3S B2618293 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898426-15-8

1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2618293
CAS No.: 898426-15-8
M. Wt: 453.96
InChI Key: HCRJJKSAPQBBDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea (CAS: 898407-17-5) is a urea derivative with a molecular formula of C21H25ClFN3O3S and a molecular weight of 453.957 g/mol (monoisotopic mass: 453.128919) . Its structure features a 4-chlorophenyl group linked via a urea bridge to a piperidine ring substituted with a sulfonyl moiety bearing 4-fluoro-3-methylphenyl.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3S/c1-15-14-19(9-10-20(15)23)30(28,29)26-13-3-2-4-18(26)11-12-24-21(27)25-17-7-5-16(22)6-8-17/h5-10,14,18H,2-4,11-13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRJJKSAPQBBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article reviews the existing literature on its biological activity, including structure-activity relationships, pharmacological effects, and toxicological profiles.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl group.
  • A sulfonamide moiety attached to a piperidine ring.
  • A urea functional group.

This structural arrangement is crucial for its interaction with biological targets.

Pharmacological Effects

  • Antitumor Activity : Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with similar piperidine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The presence of the sulfonamide group has been linked to antimicrobial activity. Compounds containing this moiety are known to inhibit bacterial growth by targeting specific metabolic pathways .
  • CNS Activity : Some derivatives have demonstrated potential as central nervous system (CNS) agents, showing promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the phenyl rings.
  • The configuration of the piperidine ring.

A study highlighted that modifications in the fluorine position on the aromatic ring significantly affected the compound's potency against cancer cells, indicating a strong SAR correlation .

Toxicological Profile

While many studies focus on the therapeutic potential, understanding the toxicological profile is equally important. Current data suggest:

  • Moderate toxicity levels in vitro, necessitating further studies to assess in vivo effects.
  • The need for comprehensive toxicological evaluations to ensure safety for potential clinical applications.

Data Tables

Biological ActivityEffect ObservedReference
AntitumorInduced apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
CNS ModulationPotential treatment for neurological disorders

Case Studies

Several case studies have documented the effects of related compounds:

  • Case Study on Antitumor Activity : A derivative of this compound was tested against breast cancer cells, showing a significant reduction in viability at concentrations above 10 µM .
  • Antimicrobial Efficacy : In another study, a sulfonamide derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antimicrobial properties .

Scientific Research Applications

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: It may cause cell cycle arrest at specific phases, particularly G2/M, which is crucial for preventing tumor growth.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly concerning addiction therapy. Studies indicate it may modulate the endocannabinoid system, thus influencing behaviors related to drug-seeking.

Case Study: Drug-Seeking Behavior in Rats

In a controlled study involving rats trained to self-administer cocaine, administration of this compound resulted in a marked decrease in drug-seeking behavior compared to control groups. This suggests potential applications in treating substance use disorders by targeting the endocannabinoid system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications to specific functional groups can enhance biological activity:

  • Substitution at the 4-position of the dimethylamino group increases affinity for cannabinoid receptors.
  • Chlorine substitution at the 2-position on the phenyl ring appears to augment anticancer potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name / ID Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties / Activities Reference ID
Target Compound C21H25ClFN3O3S 4-Chlorophenyl, sulfonylpiperidine-ethyl 453.957 N/A (structural focus)
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-hydroxyphenyl)urea (A5) C14H9ClF3N2O2 4-Chloro-3-CF3-phenyl, 4-hydroxyphenyl 329.68 Synthetic intermediate, high purity yield
1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea (Diflubenzuron) C14H9ClF2N2O3 4-Chlorophenyl, 2,6-difluorobenzoyl 310.68 Insecticidal activity (chitin synthesis inhibition)
1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)pyrimidin-2-yl]amino}phenyl)urea C23H22ClN5O 3-Chlorophenyl, pyrimidinyl-pyrrolidinyl-amino 428.91 Potential kinase inhibition (structural inference)
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea C16H20ClN3O3S Allyl, 4-chlorophenyl sulfonyl-piperidinyl 369.86 N/A (piperidine sulfonyl variant)
1-(4-Chlorophenyl)-3-(3-(1-(2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)phenyl)urea (5c) C40H38ClN9O10S Polyethylene glycol-linked triazole, dioxopiperidine 880.30 Anti-tumor activity (pomalidomide derivative)

Key Comparative Insights

Substituent Effects on Bioactivity
  • Sulfonylpiperidine vs. Benzoyl Groups: The target compound’s sulfonylpiperidine-ethyl group may enhance enzyme-binding affinity compared to Diflubenzuron’s benzoyl moiety, as sulfonamides are known to interact strongly with catalytic sites in enzymes (e.g., carbonic anhydrase) .
  • Chlorophenyl Positioning : The 4-chlorophenyl group in the target compound contrasts with the 3-chlorophenyl substituent in , which could alter steric hindrance or π-π stacking in receptor binding.
Molecular Weight and Pharmacokinetics
Functional Group Contributions
  • Hydroxyphenyl (A5) : Introduces polarity, likely improving aqueous solubility but reducing lipid membrane permeability compared to the target’s fluoromethyl-sulfonyl group .

Research Findings and Implications

Toxicity Considerations

  • Diflubenzuron’s environmental persistence underscores the need to assess the target compound’s ecotoxicological profile , particularly given its halogenated and sulfonated groups.

Q & A

Q. What synthetic strategies are optimal for preparing 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea, and how can reaction yields be improved?

The synthesis of urea derivatives typically involves carbamate intermediates or coupling reactions between amines and isocyanates. For example, in analogous compounds like 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea, carbamate intermediates were reacted with aminophenols under reflux in acetonitrile with DABCO as a catalyst, achieving moderate yields . To optimize yields for the target compound:

  • Use high-purity reagents to minimize side reactions.
  • Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HATU for urea bond formation.
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and reduce byproducts.

Q. How can researchers characterize the structural and purity profile of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm substituent positions (e.g., 4-chlorophenyl, sulfonyl-piperidine) via 1H^1H- and 13C^{13}C-NMR. For instance, aromatic protons in similar urea derivatives appear as multiplets in the δ 6.8–7.6 ppm range .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea .
  • HPLC-MS : Assess purity (>98%) and detect impurities using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvent systems are recommended for solubility and stability studies?

The compound’s solubility is influenced by its sulfonyl-piperidine and urea moieties. Preliminary testing in DMSO (for stock solutions) followed by dilution in aqueous buffers (pH 6–8) is advised. Stability studies should include:

  • Temperature control : Store at –20°C under inert gas to prevent hydrolysis of the urea bond.
  • Light sensitivity : Shield from UV light due to the 4-fluoro-3-methylphenyl group’s potential photodegradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

SAR analysis should focus on:

  • Sulfonyl-piperidine group : Compare activity against analogs with non-sulfonylated piperidines to evaluate hydrogen-bonding and steric effects. For example, sulfonyl groups in 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea enhance serine protease inhibition .
  • Fluorine and methyl substituents : Test derivatives with alternative halogenation (e.g., 3,4-dichloro) to assess hydrophobicity and target binding .
  • Urea linker modifications : Replace urea with thiourea or amide groups to study hydrogen-bond donor/acceptor requirements .

Q. What in vitro assays are suitable for evaluating antiproliferative or enzyme-inhibitory effects?

Design assays based on the compound’s hypothesized targets:

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases (e.g., VEGFR, EGFR) given the urea scaffold’s affinity for ATP-binding pockets .
  • Cell viability : Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Reference compounds like linifanib (a urea-based kinase inhibitor) show IC50_{50} values in the nM–μM range .
  • Enzyme-linked assays : For protease inhibition, measure cleavage of fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin-like proteases) .

Q. How can computational modeling guide target identification?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against kinases or proteases. The sulfonyl group may anchor the compound in hydrophilic pockets, while the 4-chlorophenyl group occupies hydrophobic regions .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize targets with low RMSD values.

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., 1 nM–100 μM).
  • Counter-screening : Test against related targets (e.g., other kinases or proteases) to rule out nonspecific binding .
  • Metabolic stability : Evaluate hepatic microsomal degradation to distinguish intrinsic activity from rapid clearance .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular weight~480 g/mol (estimated)Calculated
LogP~3.5 (predicted via ChemDraw)
Hydrogen bond acceptors6 (urea, sulfonyl, piperidine)

Q. Table 2: Recommended Analytical Conditions

MethodParameters
HPLCColumn: C18 (5 μm), Mobile phase: 60:40 MeCN/H2 _2O + 0.1% TFA, Flow: 1 mL/min
X-raySpace group: Monoclinic P21/cP2_1/c, λ = 0.71073 Å (Mo Kα)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.